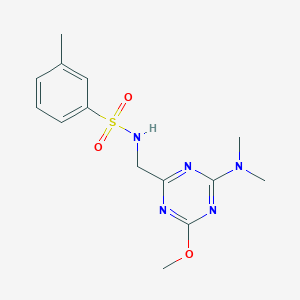
N-(4-chlorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of phenoxy acetamide .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula and the arrangement of its atoms. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .
Aplicaciones Científicas De Investigación
Antibacterial and Anti-enzymatic Potential
Research has identified compounds structurally related to N-(4-chlorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide with significant antibacterial and anti-enzymatic properties. These compounds exhibit good inhibitory effects against gram-negative bacterial strains and show low potential against lipoxygenase (LOX) enzyme, highlighting their relevance in developing new antibacterial agents and understanding enzyme inhibition mechanisms (Nafeesa et al., 2017).
Vibrational Spectroscopic Signatures and Pharmacokinetics
Vibrational spectroscopy and density functional theory have been used to characterize molecules related to this compound. This research aids in understanding the stereo-electronic interactions that lead to stability and provides insights into the pharmacokinetic properties, offering a basis for evaluating inhibition activity against viruses (Jenepha Mary et al., 2022).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives have been explored to enhance antibacterial activity. These studies contribute to the development of novel compounds with improved antibacterial properties against a range of bacterial strains, indicating the versatility of the core structure in medicinal chemistry applications (Iqbal et al., 2017).
Molecular Docking and Ligand-Protein Interactions
Molecular docking studies have been conducted to understand the binding interactions of compounds structurally related to this compound with various proteins. This research is crucial for drug discovery, offering insights into how these compounds can be optimized for better therapeutic efficacy (Mary et al., 2020).
Application in Synthesis of New Compounds
The core structure of this compound serves as a foundation for synthesizing new compounds with potential antibacterial, antiviral, and enzyme inhibition activities. These synthetic efforts contribute significantly to the fields of organic chemistry and drug development, showcasing the chemical flexibility and application breadth of the molecule (Wang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications and effects .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-14-8-11-23(12-9-14)28(26,27)17-3-2-10-22(19(17)25)13-18(24)21-16-6-4-15(20)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJKROTRDWBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
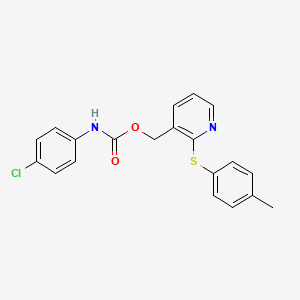
![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

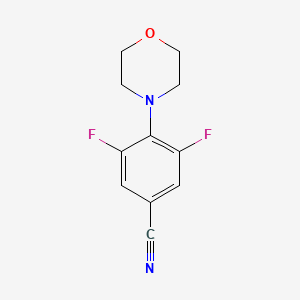
![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)
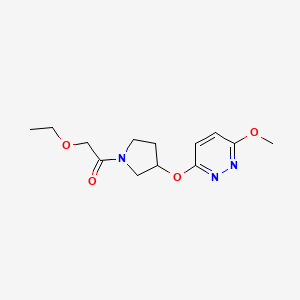

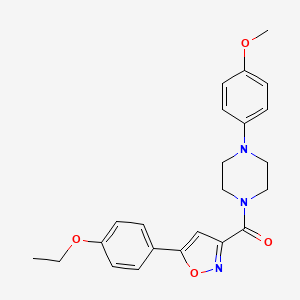
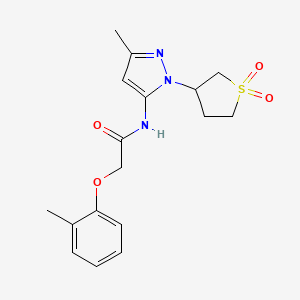
![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)
